molecular formula C14H12BrFN2O3S B4390177 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide

5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide

Katalognummer B4390177
Molekulargewicht: 387.23 g/mol
InChI-Schlüssel: KKVQNDQRSWKGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in 2003 and has since been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of p38 MAPK, including transcription factors and cytokines, leading to the inhibition of the inflammatory response and tumor growth.
Biochemical and Physiological Effects
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 has been shown to have various biochemical and physiological effects, depending on the disease model and cell type. In inflammatory diseases, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increases the production of anti-inflammatory cytokines, such as IL-10. In cancer, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 reduces the neuroinflammation and protects against neuronal death by reducing the production of pro-inflammatory cytokines and increasing the production of neurotrophic factors.

Vorteile Und Einschränkungen Für Laborexperimente

5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 has several advantages for lab experiments, including its high potency and selectivity for p38 MAPK, its ability to inhibit both the α and β isoforms of p38 MAPK, and its availability as a commercial product. However, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 also has some limitations, including its low solubility in aqueous solutions, its potential off-target effects, and its potential toxicity at high doses.

Zukünftige Richtungen

For the research on 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 include the development of more potent and selective inhibitors of p38 MAPK, the identification of new therapeutic applications for 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796, and the investigation of the mechanisms underlying the off-target effects and toxicity of 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796. Additionally, the combination of 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.

Wissenschaftliche Forschungsanwendungen

5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Inflammatory diseases, such as rheumatoid arthritis, are characterized by the overactivation of p38 MAPK, which leads to the production of pro-inflammatory cytokines. 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 has been shown to inhibit the activation of p38 MAPK and reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.
In cancer, p38 MAPK has been shown to play a role in tumor growth and metastasis. 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In neurodegenerative diseases, such as Alzheimer's disease, p38 MAPK has been shown to contribute to the neuroinflammation and neuronal death. 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide 796 has been shown to reduce the neuroinflammation and protect against neuronal death in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O3S/c1-8-2-4-10(7-11(8)14(17)19)22(20,21)18-13-5-3-9(15)6-12(13)16/h2-7,18H,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVQNDQRSWKGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 2
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 3
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 4
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 5
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide
Reactant of Route 6
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.